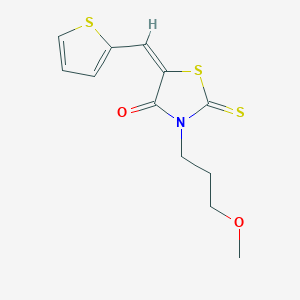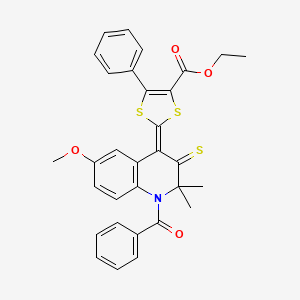![molecular formula C11H16N4O5S B4585450 N-butyl-2-[(4-nitrophenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B4585450.png)
N-butyl-2-[(4-nitrophenyl)sulfonyl]hydrazinecarboxamide
Vue d'ensemble
Description
"N-butyl-2-[(4-nitrophenyl)sulfonyl]hydrazinecarboxamide" is a chemical compound with potential applications in various fields of chemistry and materials science. Its structure incorporates functional groups that are significant in organic synthesis and material science due to their reactivity and interaction capabilities.
Synthesis Analysis
The synthesis of compounds related to "N-butyl-2-[(4-nitrophenyl)sulfonyl]hydrazinecarboxamide" typically involves multiple steps, including the construction of the sulfonyl hydrazine framework and the introduction of the nitrophenyl group. One common approach could involve nucleophilic substitution reactions, followed by the coupling of the appropriate butyl and nitrophenyl components under conditions that facilitate the formation of the hydrazinecarboxamide structure. For example, the synthesis of similar compounds has been achieved through reactions that build complex structures in a step-wise manner, ensuring the introduction of specific functional groups at each stage (Zhou et al., 2016).
Molecular Structure Analysis
The molecular structure of "N-butyl-2-[(4-nitrophenyl)sulfonyl]hydrazinecarboxamide" is characterized by its stable conformations and the presence of specific functional groups that influence its physical and chemical properties. The nitrophenyl and sulfonyl groups attached to the hydrazinecarboxamide backbone play crucial roles in determining the molecule's reactivity and interaction with other substances. Crystallography and spectroscopic methods can provide detailed insights into the arrangement of atoms and the spatial orientation of the molecule (Eriksson et al., 2011).
Chemical Reactions and Properties
The chemical reactions involving "N-butyl-2-[(4-nitrophenyl)sulfonyl]hydrazinecarboxamide" are significantly influenced by its nitrophenyl and sulfonyl groups. These functionalities can undergo various chemical transformations, including reduction, sulfonylation, and coupling reactions, which can be exploited in synthetic chemistry for the development of new compounds and materials. The reactivity of the sulfonyl and nitro groups allows for modifications that can tailor the compound's properties for specific applications (Guo et al., 2019).
Physical Properties Analysis
The physical properties of "N-butyl-2-[(4-nitrophenyl)sulfonyl]hydrazinecarboxamide," such as solubility, melting point, and stability, are determined by its molecular structure. The presence of the butyl group can influence its hydrophobicity, while the nitrophenyl and sulfonyl groups affect its reactivity and interaction with solvents. These properties are crucial for determining the compound's suitability for specific scientific and industrial applications (Waser et al., 2006).
Chemical Properties Analysis
The chemical properties of "N-butyl-2-[(4-nitrophenyl)sulfonyl]hydrazinecarboxamide," including its reactivity towards nucleophiles and electrophiles, are crucial for its applications in synthetic organic chemistry. The sulfonyl group acts as an electron-withdrawing group, affecting the electron density around the hydrazinecarboxamide moiety and influencing its participation in chemical reactions. Such understanding is vital for leveraging this compound in the synthesis of more complex molecules (Zheng et al., 2014).
Applications De Recherche Scientifique
Novel Polymer Synthesis
A novel diamine with sulfone, ether, and amide structures was synthesized and used to prepare thermally stable polyimides. These polyimides exhibited unique properties, such as high thermal stability and distinct mechanical characteristics, making them suitable for advanced material applications (Mehdipour-Ataei, Sarrafi, & Hatami, 2004).
Chemosensor Development
Phenoxazine-based fluorescent chemosensors were developed for the selective detection of metal ions and bioimaging. These chemosensors exhibit high selectivity and sensitivity, demonstrating potential applications in environmental monitoring and medical diagnostics (Ravichandiran et al., 2020).
Antimicrobial Agents
Compounds derived from sulfonyl hydrazines have shown promising antimicrobial activity. For instance, pyrazole derivatives synthesized from reactions involving sulfamylphenyl hydrazine exhibited significant antimicrobial effects against various bacteria and fungi (Sharshira & Hamada, 2012).
Anti-Diabetic Activity
N-(alkyl/aryl/heteroaryl)-1-nitro-10H-phenoxazine-3-sulfonamides were synthesized and evaluated for anti-diabetic activities. One compound demonstrated promising results as an insulin secretagogue, suggesting potential therapeutic applications in diabetes management (Reddy et al., 2014).
Pesticidal Potential
Derivatives of phenyl tribromomethyl sulfone, which share functional group similarities with N-butyl-2-[(4-nitrophenyl)sulfonyl]hydrazinecarboxamide, were synthesized and proposed as novel compounds with potential pesticidal activity. This indicates the possible application of similar sulfonyl hydrazine derivatives in agriculture (Borys, Korzyński, & Ochal, 2012).
Propriétés
IUPAC Name |
1-butyl-3-[(4-nitrophenyl)sulfonylamino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O5S/c1-2-3-8-12-11(16)13-14-21(19,20)10-6-4-9(5-7-10)15(17)18/h4-7,14H,2-3,8H2,1H3,(H2,12,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUKBZWLJGSJOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-2-[(4-nitrophenyl)sulfonyl]hydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-cyclopropyl-8-(difluoromethyl)-2-(propylamino)pyrido[3',2':4,5]thieno[3,2-b][1,3]thiazolo[4,5-d]pyridin-4(5H)-one](/img/structure/B4585367.png)
![2-{3-[2-cyano-2-(3-nitrophenyl)vinyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B4585383.png)



![2-{5-[4-(allyloxy)phenyl]-2H-tetrazol-2-yl}-N-cyclohexylacetamide](/img/structure/B4585399.png)

![2-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxybenzylidene}-7-methyl-N-(2-methylphenyl)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4585412.png)
![N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide](/img/structure/B4585415.png)

![7-cyclohexyl-5,6-dimethyl-N-(3-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4585427.png)
![2-(1,3-dimethyl-1H-pyrazol-4-yl)-10-methyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4585440.png)
![6-[2-(1H-indol-3-yl)ethyl]-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4585442.png)
![3-[(4-fluorobenzyl)oxy]-2-(2-furyl)-4H-chromen-4-one](/img/structure/B4585447.png)